

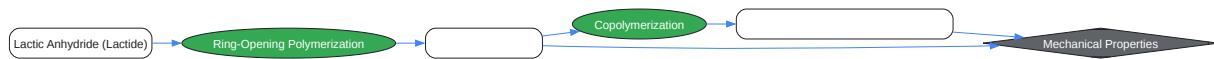
A Comparative Guide to the Mechanical Properties of Polymers Derived from Lactic Anhydride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lactic anhydride*

Cat. No.: *B1620357*


[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Polymers derived from **lactic anhydride**, such as Polylactic Acid (PLA) and its copolymers, are at the forefront of biomedical and pharmaceutical research due to their biocompatibility and biodegradability.^{[1][2]} Understanding the mechanical properties of these materials is crucial for designing drug delivery systems, tissue engineering scaffolds, and medical implants. This guide provides a comparative analysis of the mechanical properties of PLA and its common copolymers, supported by experimental data and detailed methodologies.

Logical Relationship of Lactic Anhydride-Based Polymers

The following diagram illustrates the progression from the basic monomer to the final polymer and the key factors influencing its mechanical characteristics.

[Click to download full resolution via product page](#)

Caption: From Monomer to Mechanical Performance.

Comparative Mechanical Properties

The mechanical behavior of polymers derived from **lactic anhydride** can be tailored by altering their composition and structure. The following table summarizes the key mechanical properties of Polylactic Acid (PLA) and its common copolymers.

Polymer	Tensile Strength (MPa)	Young's Modulus (GPa)	Elongation at Break (%)
Polylactic Acid (PLA)	38 - 70[3][4]	2.7 - 16[5]	< 10[5]
Poly(L-lactide) (PLLA)	60[6]	4.8[6]	3 - 4[6]
Poly(D,L-lactide) (PDLLA)	Amorphous, lower strength than PLLA[7]	-	-
Poly(lactic-co-glycolic acid) (PLGA)	Tunable based on monomer ratio[1]	-	-
Poly(lactic acid)-Polycaprolactone (PLA-PCL) Copolymer	15.1 ± 0.9[8]	0.0085 ± 0.0006[8]	705.1 ± 70.7[8]
PLA with 15 wt% PCL-PLA Copolymer	-	-	210.7[6]

Experimental Protocols

The data presented in this guide is typically obtained through standardized tensile testing procedures. Below is a detailed methodology for determining the mechanical properties of these polymers.

Tensile Testing of Polymers

Objective: To measure the tensile strength, Young's modulus, and elongation at break of a polymer sample. This method is based on established standards such as ASTM D638 and ISO 527.[9]

Materials and Equipment:

- Universal Testing Machine (UTM)
- Extensometer
- Dumbbell-shaped polymer test specimens (prepared by injection molding or compression molding)[9][10]
- Calipers for measuring specimen dimensions
- Data acquisition system

Procedure:

- Specimen Preparation:
 - Prepare dumbbell-shaped specimens according to the dimensions specified in ASTM D638 or ISO 527.[9]
 - Ensure the specimens are free from defects such as air bubbles or surface imperfections.
 - Condition the specimens at a standard temperature and humidity (e.g., 23 °C and 50% relative humidity) for a specified period before testing.
- Measurement of Specimen Dimensions:
 - Use calipers to accurately measure the width and thickness of the gauge section of each specimen.
- Test Setup:
 - Mount the specimen into the grips of the Universal Testing Machine.
 - Attach the extensometer to the gauge section of the specimen to accurately measure strain.
- Testing:

- Set the crosshead speed of the UTM. For rigid and semi-rigid plastics, a typical speed is 5 mm/min for determining tensile strength and elongation, and 1 mm/min for measuring the modulus.[9]
- Start the test and record the force applied by the UTM and the elongation measured by the extensometer.
- Continue the test until the specimen fractures.

- Data Analysis:
 - Tensile Strength: Calculate the tensile strength by dividing the maximum load by the original cross-sectional area of the specimen.
 - Young's Modulus (Modulus of Elasticity): Determine the slope of the initial linear portion of the stress-strain curve.
 - Elongation at Break: Calculate the percentage increase in the length of the specimen at the point of fracture relative to its original length.[9] The formula is:
 - $\epsilon = (\Delta L/L) \times 100$
 - Where ϵ is the elongation, ΔL is the final length, and L is the initial length.[9]

Factors Influencing Mechanical Properties

It is important to note that the mechanical properties of these polymers can be significantly influenced by several factors:

- Molecular Weight: Higher molecular weight generally leads to improved tensile strength and toughness.[4][11]
- Crystallinity: The degree of crystallinity affects properties like hardness, modulus, and tensile strength.[11] For instance, the semi-crystalline PLLA has a higher tensile strength compared to the amorphous PDLLA.[6][7]
- Monomer Ratio: In copolymers like PLGA, the ratio of lactic acid to glycolic acid can be adjusted to control the degradation rate and mechanical properties.[12]

- Processing Conditions: The method of processing, such as injection molding or extrusion, can impact the final mechanical properties of the polymer.[10]
- Additives and Blends: Incorporating other polymers or additives can enhance specific properties. For example, blending with polycaprolactone can improve the elongation at break of PLA.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. Properties of Poly (Lactic-co-Glycolic Acid) and Progress of Poly (Lactic-co-Glycolic Acid)-Based Biodegradable Materials in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polylactic Acid (PLA) Filament Review [juggerbot3d.com]
- 4. researchgate.net [researchgate.net]
- 5. Polylactic acid - Wikipedia [en.wikipedia.org]
- 6. Green Copolymers Based on Poly(Lactic Acid)—Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. scienceopen.com [scienceopen.com]
- 9. specialchem.com [specialchem.com]
- 10. mdpi.com [mdpi.com]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. Physicochemical Properties and Applications of Poly(lactic-co-glycolic acid) for Use in Bone Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to the Mechanical Properties of Polymers Derived from Lactic Anhydride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1620357#comparing-mechanical-properties-of-polymers-from-lactic-anhydride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com